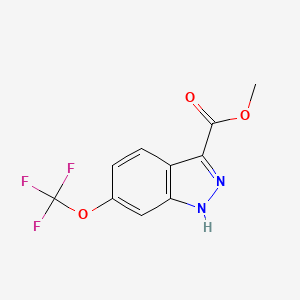
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the nitro group and the cyano group in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile can be synthesized through a multicomponent reaction involving aromatic aldehydes, malononitrile, and N-methyl-1-(methylthio)-2-nitroethenamine. This reaction is typically catalyzed by porcine pancreatic lipase in dimethyl sulfoxide (DMSO) under mild conditions . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The cyano group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their substituents.
Imidazole-containing compounds: These compounds have a different heterocyclic ring but exhibit similar biological activities.
Uniqueness
1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological properties
Propriétés
Formule moléculaire |
C7H5N3O3 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
1-methyl-5-nitro-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O3/c1-9-3-5(2-8)7(11)6(4-9)10(12)13/h3-4H,1H3 |
Clé InChI |
FAZFIGNKTMIOLL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)

![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)


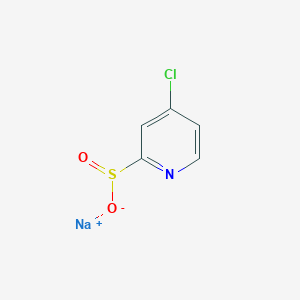
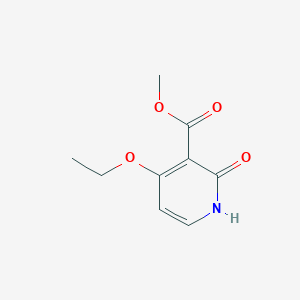

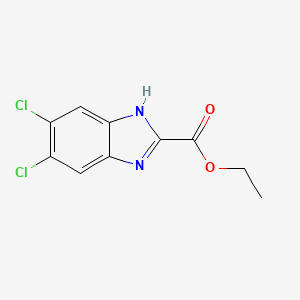
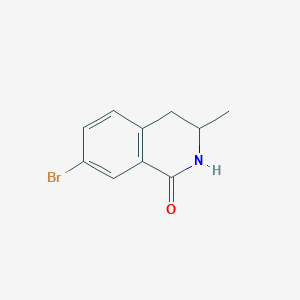
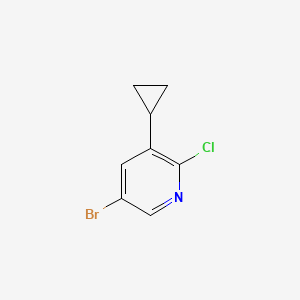
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
